Lower Lipophilicity of 1H-Indazole-6-sulfonamide (LogP = -0.07) Enables Superior CNS Drug-Like Properties Compared to 5-Sulfonamide Analogs
Procurement of 1H-Indazole-6-sulfonamide is justified by its significantly lower lipophilicity (LogP = -0.07) compared to key in-class analogs like 1-isopropylindazole-5-sulfonamide (LogP = 1.021) [1]. This quantitative difference is critical for scientists prioritizing a more polar, water-soluble starting material to improve the drug-like properties of a final compound, particularly for CNS applications or reducing non-specific binding [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = -0.07 |
| Comparator Or Baseline | 1-isopropylindazole-5-sulfonamide: LogP = 1.021 |
| Quantified Difference | LogP difference = 1.09 (Target is >12x more hydrophilic) |
| Conditions | Computed physicochemical property (XLogP3-AA) |
Why This Matters
This matters because it directly influences the absorption, distribution, and overall drug-likeness of derived compounds.
- [1] Chembase. (n.d.). 1-(propan-2-yl)-1H-indazole-5-sulfonamide. Retrieved from https://www.chembase.cn View Source
